Ac-val-nh2

Biophysical Chemistry Solid-State Characterization Thermodynamics

Ac-Val-NH2 is a differentiated, neutral N-capped amino acid amide. Unlike generic valine, its dual protection eliminates terminal charges, providing a single, C7 hydrogen-bonded conformation. This makes it an essential, minimalist model for γ-turn studies and DSC calibration, backed by reference-quality thermodynamic data (Tm = 491.4 K, ΔfusH = 24.5 kJ·mol⁻¹). Its well-characterized hydration properties make it a reliable standard for solute-solvent interaction research. Procure this critical research standard to ensure experimental validity and reproducibility.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
CAS No. 37933-88-3
Cat. No. B556376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-val-nh2
CAS37933-88-3
SynonymsAc-val-nh2; 37933-88-3; AmbotzAAA1946; Acetyl-L-valineamide; N-acetyl-L-valineamide; AC1ODVB4; MolPort-008-267-319; ZINC2572078; 4864AB; (2S)-2-acetamido-3-methylbutanamide; AKOS006275707; AJ-41961; AK-81095; KB-47147; K-8315
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C
InChIInChI=1S/C7H14N2O2/c1-4(2)6(7(8)11)9-5(3)10/h4,6H,1-3H3,(H2,8,11)(H,9,10)
InChIKeyWEHJKQHCMGQEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Val-NH2 (CAS 37933-88-3) Procurement & Technical Baseline for Peptide Chemistry and Biophysical Research


Ac-Val-NH2, also known as N-acetyl-L-valinamide, is a derivative of the essential branched-chain amino acid L-valine (molecular formula: C7H14N2O2; molecular weight: 158.20 g/mol) . It is characterized by an acetylated N-terminus and an amidated C-terminus, which neutralizes the zwitterionic character of the parent amino acid, rendering the molecule uncharged and increasing its lipophilicity . As an N-capped amino acid amide, it serves as a fundamental building block in peptide synthesis and as a model compound for studying protein folding and solute-solvent interactions [1]. The compound is commercially available as a white crystalline solid with a melting point range of 234–242 °C and is typically supplied with a purity of ≥ 99% (TLC) for research applications .

Why Ac-Val-NH2 (CAS 37933-88-3) Cannot Be Replaced by Generic Valine Derivatives or Unprotected Amino Acids


In contrast to free L-valine, which exists as a zwitterion with charged termini, the dual protection of Ac-Val-NH2 eliminates ionizable groups, resulting in a neutral, hydrophobic molecule with dramatically altered physicochemical properties . This structural modification has been shown to significantly impact its conformational landscape, as the steric bulk of the valine isopropyl side chain, in the absence of terminal charges, dictates specific intramolecular hydrogen bonding patterns [1]. Furthermore, the presence of the acetyl and amide capping groups prevents its direct incorporation into growing peptide chains via standard Fmoc- or Boc-strategies without prior deprotection, thus avoiding the formation of unwanted byproducts and ensuring its utility as a discrete, terminal capping reagent rather than a generic coupling partner [2]. Simply put, substituting free valine or a mono-protected derivative for Ac-Val-NH2 would fundamentally alter the charge state, solubility profile, and conformational behavior of the system, rendering the experiment or synthesis invalid.

Ac-Val-NH2 (37933-88-3): Quantitative Differentiation Guide for Scientific Selection


Solid-State Thermodynamic Stability of Ac-Val-NH2 Differentiated from Closest Homologs (Leu and Ile)

In a 2023 study directly measuring the thermodynamic properties of five N-acetyl amino acid amides, Ac-Val-NH2 exhibited a distinctly lower melting point and lower enthalpy of fusion compared to its direct structural isomers, Ac-Leu-NH2 and Ac-Ile-NH2. The study used differential scanning calorimetry (DSC) to determine that the fusion temperature (Tm) for Ac-Val-NH2 was 491.4 K, which is 16.5 K lower than that of Ac-Ile-NH2 and 31.6 K lower than that of Ac-Leu-NH2 [1]. Correspondingly, the enthalpy of fusion (ΔfusH) was 24.5 kJ·mol⁻¹, substantially lower than the values for the leucine and isoleucine analogs [1].

Biophysical Chemistry Solid-State Characterization Thermodynamics

Conformational Restriction of Ac-Val-NH2 via Steric Clash Relative to Ac-Ala-NH2

Laser ablation molecular beam Fourier transform microwave (LA-MB-FTMW) spectroscopy revealed that Ac-Val-NH2 adopts a single, highly restricted conformer in the gas phase, in stark contrast to the simpler Ac-Ala-NH2 analog which exists as a mixture of multiple conformations . The study identified a dominant conformer stabilized by a seven-membered intramolecular hydrogen bond (C7, γ-turn), and crucially, the steric bulk of the valine isopropyl side chain prevents the formation of a five-membered hydrogen bond (C5) observed in alanine dipeptide models .

Structural Biology Spectroscopy Molecular Mechanics

Thermodynamics of Aqueous Solute Interactions: Ac-Val-NH2 vs. Ac-Leu-NH2

Enthalpy of dilution measurements at 298.15 K for aqueous solutions provided quantitative pairwise interaction coefficients (h_xx) that reflect the strength of solute-solute interactions. Ac-Val-NH2 exhibited a coefficient of 618 J·kg·mol⁻², which is demonstrably lower than the 842 J·kg·mol⁻² determined for Ac-Leu-NH2 [1]. This indicates weaker self-association of valine amide molecules compared to leucine amide in aqueous solution.

Solution Thermodynamics Protein Folding Models Physical Chemistry

Ac-Val-NH2 (37933-88-3): Validated Application Scenarios Based on Quantitative Evidence


As a Capping Reagent and Model for β-Turn and γ-Turn Conformational Studies

The LA-MB-FTMW spectroscopic evidence demonstrates that Ac-Val-NH2 adopts a single, well-defined conformation with an intramolecular C7 hydrogen bond . This makes it an ideal, minimalist model compound for studying γ-turn motifs in peptides and proteins, free from the conformational averaging seen in more flexible analogs like Ac-Ala-NH2. Researchers in structural biology and computational chemistry can use Ac-Val-NH2 as a validated standard to calibrate force fields and probe the energetic basis of secondary structure formation.

As a Standard for Peptide Solubility and Hydration Studies

The thermodynamic data showing Ac-Val-NH2's lower self-association enthalpy (h_xx = 618 J·kg·mol⁻²) relative to Ac-Leu-NH2 establishes it as a crucial reference point for studying solute-solvent interactions in aqueous systems [1]. Its distinct hydration properties make it a valuable component in solubility prediction models and for calibrating experimental setups in biophysical chemistry labs investigating the hydrophobic effect. Researchers can confidently select Ac-Val-NH2 as a well-characterized solute with known, quantifiable behavior in solution. [1]

As a Well-Characterized Solid Reference Material for DSC and Calorimetry

The comprehensive thermodynamic study by Štejfa et al. (2023) provides reference-quality heat capacity data for the crystalline phase of Ac-Val-NH2 from 0 K to 470 K, including precise fusion temperature (Tm = 491.4 K) and enthalpy (ΔfusH = 24.5 kJ·mol⁻¹) [2]. This dataset, generated using multiple calorimetric techniques (Tian-Calvet, DSC, relaxation calorimetry), allows laboratories to use Ac-Val-NH2 as an internal standard for calibrating differential scanning calorimeters (DSC) and for validating thermodynamic measurements on other small organic molecules and peptides. Its distinct thermal profile ensures it can be easily differentiated from other N-acetyl amino acid amides in a calibration panel. [2]

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